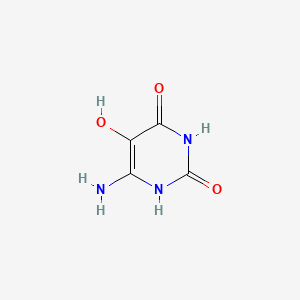
Isouramil
Vue d'ensemble
Description
Isouramil is an aglycon of vicine and convicine, and a causative agent of favism.
Applications De Recherche Scientifique
Recherche sur l'ADN
L'isouramil, ou 5,6-dihydroxycytosine, peut être formé par le traitement de l'ADN avec le tétroxyde d'osmium . Cette propriété a été utilisée dans des études sur la réparation de l'ADN utilisant des enzymes de réparation par excision de base . La formation de motifs de cytosine glycol et de 5,6-dihydroxycytosine dans l'ADN lors du traitement avec OsO4 a été mise en évidence .
Recherche sur le favisme
L'this compound est produit lorsque la vicine et la convicine, des composés présents dans la fève, sont hydrolysées par l'enzyme β-glucosidase . Ces composés provoquent l'oxydation du glutathion dans les globules rouges (GR), entraînant une hémolyse des GR, une affection connue sous le nom de favisme . Cette propriété a été utilisée dans la recherche liée au favisme, un défaut génétique de l'enzyme glucose-6-phosphate déshydrogénase (G6PD) .
Étude du vieillissement cellulaire
Dans une étude sur le vieillissement cellulaire, les propriétés biochimiques, biophysiques et ultra-morphologiques des globules rouges (GR) normaux et des cellules de patients atteints de favisme ont été comparées . L'étude a révélé une régulation métabolique distincte dans les cellules déficientes en G6DP qui détermine des particularités importantes des propriétés cellulaires pendant le vieillissement .
Recherche sur la régulation métabolique
L'étude du vieillissement cellulaire a également révélé un mécanisme particulier de régulation métabolique qui permet une consommation d'énergie plus faible en conditions de stress environnemental . Cette endurance étonnamment plus élevée contre le vieillissement cellulaire a été liée à la présence d'this compound .
Recherche sur la réduction de la toxicité
Des recherches ont été menées sur les possibilités de réduire la toxicité de la vicine et de la convicine dans les fèves en les hydrolysant en aglycones correspondants, la divicine et l'this compound .
Recherche nutritionnelle
L'this compound, en tant que produit de l'hydrolyse de la vicine et de la convicine, a été étudié dans le contexte de la recherche nutritionnelle, en particulier en relation avec la consommation de fèves .
Mécanisme D'action
Target of Action
Isouramil, also known as 5,6-Dihydroxycytosine, primarily targets red blood cells . The compound’s action is particularly significant in individuals with a deficiency in glucose-6-phosphate dehydrogenase .
Mode of Action
This compound is produced from the hydrolysis of the fava bean glycosides, vicine and convicine . Once ingested, it causes irreversible oxidative stress in red blood cells . This oxidative stress is the result of auto-oxidation and redox cycling reactions .
Biochemical Pathways
The biochemical pathway of this compound involves the hydrolysis of fava bean glycosides to produce divicine and this compound . These compounds then undergo auto-oxidation and redox cycling reactions . The auto-oxidation of these compounds generates H2O2 through an O2-dependent chain mechanism .
Pharmacokinetics
The pharmacokinetics of this compound involve its ingestion and subsequent hydrolysis to form divicine and this compound . These compounds then cause oxidative stress in red blood cells . .
Result of Action
The primary result of this compound’s action is the induction of oxidative stress in red blood cells . This oxidative stress can lead to favism, a condition characterized by hemolytic anemia . Favism is particularly prevalent in individuals with a deficiency in glucose-6-phosphate dehydrogenase .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the presence of antinutritional factors in legumes, such as fava beans, is an adaptation mechanism to protect them from adverse environmental conditions . These antinutrients limit the utilization of legumes in food and have been shown to have health consequences
Analyse Biochimique
Biochemical Properties
5,6-Dihydroxycytosine plays a crucial role in biochemical reactions, particularly in the context of DNA damage and repair. It interacts with several enzymes and proteins involved in the base excision repair pathway. For instance, DNA glycosylases recognize and remove 5,6-Dihydroxycytosine from DNA, initiating the repair process . Additionally, this compound can interact with other biomolecules such as formic acid, leading to further modifications and degradation products .
Cellular Effects
The presence of 5,6-Dihydroxycytosine in DNA can have significant effects on cellular processes. It can induce mutations by causing base-pair mismatches during DNA replication. This compound also influences cell signaling pathways and gene expression by altering the integrity of the genetic material . Furthermore, the accumulation of 5,6-Dihydroxycytosine can lead to cellular stress and trigger DNA repair mechanisms .
Molecular Mechanism
At the molecular level, 5,6-Dihydroxycytosine exerts its effects through its interactions with DNA and DNA repair enzymes. It forms lesions in the DNA that are recognized by DNA glycosylases, which then excise the damaged base. This is followed by the action of endonucleases, polymerases, and ligases to complete the repair process . The compound can also undergo deamination and dehydration reactions, leading to the formation of other modified bases .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5,6-Dihydroxycytosine can change over time. The compound is relatively stable under certain conditions but can degrade under others. Long-term studies have shown that the presence of 5,6-Dihydroxycytosine in DNA can lead to persistent DNA damage and affect cellular function over time . The stability and degradation of this compound are influenced by factors such as pH, temperature, and the presence of other reactive species .
Dosage Effects in Animal Models
The effects of 5,6-Dihydroxycytosine vary with different dosages in animal models. At low doses, the compound may induce mild DNA damage that can be efficiently repaired by the cell. At higher doses, it can cause significant DNA damage, leading to mutations, cellular dysfunction, and even cell death . Toxic effects have been observed at high doses, highlighting the importance of dosage control in experimental settings .
Metabolic Pathways
5,6-Dihydroxycytosine is involved in several metabolic pathways, particularly those related to DNA repair and oxidative stress. It interacts with enzymes such as DNA glycosylases and endonucleases, which are crucial for the base excision repair pathway . The compound can also affect metabolic flux and metabolite levels by altering the integrity of the DNA and inducing cellular stress responses .
Transport and Distribution
Within cells, 5,6-Dihydroxycytosine is transported and distributed through interactions with various transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments . The compound’s distribution is also affected by its chemical properties, such as solubility and reactivity .
Subcellular Localization
5,6-Dihydroxycytosine is primarily localized in the nucleus, where it integrates into the DNA. Its activity and function are influenced by its subcellular localization, as it directly interacts with the genetic material and DNA repair enzymes . Post-translational modifications and targeting signals may also play a role in directing 5,6-Dihydroxycytosine to specific compartments within the cell .
Propriétés
IUPAC Name |
6-amino-5-hydroxy-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O3/c5-2-1(8)3(9)7-4(10)6-2/h8H,(H4,5,6,7,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPOYOCCBDWULRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(NC(=O)NC1=O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90192387 | |
| Record name | Isouramil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90192387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3914-34-9 | |
| Record name | Isouramil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003914349 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isouramil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90192387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


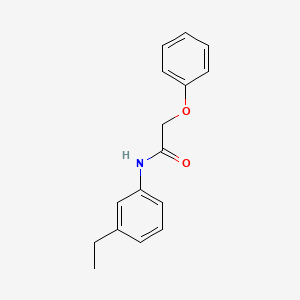
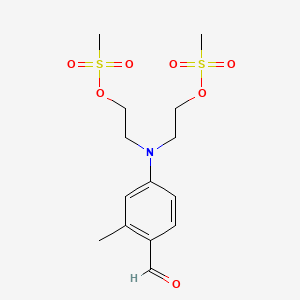
![5,6-dimethoxy-3-[[(3-methoxyphenyl)-oxomethyl]amino]-1H-indole-2-carboxylic acid methyl ester](/img/structure/B1219197.png)
![N-[[(4-methyl-1,2-dihydroisoquinolin-3-yl)amino]-sulfanylidenemethyl]benzamide](/img/structure/B1219199.png)
![4-(1-Benzotriazolyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine](/img/structure/B1219200.png)
![1-(Diethylamino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B1219201.png)
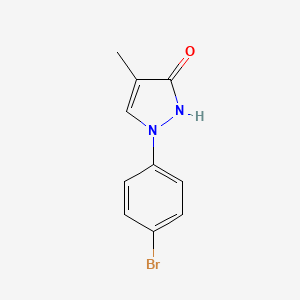
![Ethyl [(2r)-5-Amino-2-Methyl-3-Phenyl-1,2-Dihydropyrido[3,4-B]pyrazin-7-Yl]carbamate](/img/structure/B1219204.png)
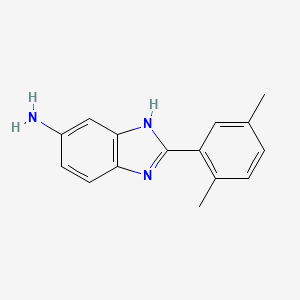
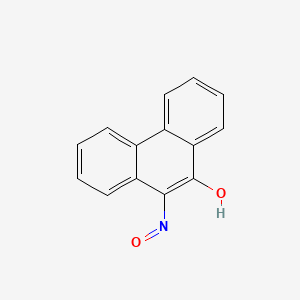
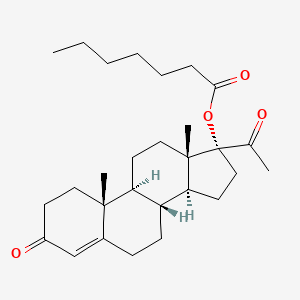
![(7R,8S,9S,10S)-7,8,9,10-tetrahydrobenzo[a]pyrene-7,8,9,10-tetrol](/img/structure/B1219214.png)


